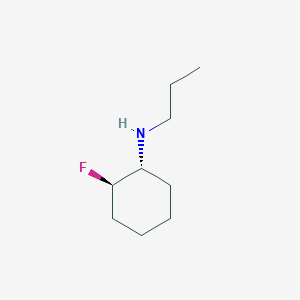

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine

Description

(1R,2R)-2-Fluoro-N-propylcyclohexan-1-amine is a chiral amine featuring a cyclohexane backbone with a fluorine atom at the 2-position and an N-propyl substituent on the amine group. The stereochemistry (1R,2R) positions the fluorine and amine groups in a trans-diaxial conformation, stabilizing the chair structure of the cyclohexane ring.

Properties

IUPAC Name |

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITDKQWSCJXAHY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine and propyl groups.

Reductive Amination: The key step involves the reductive amination of the fluorinated cyclohexanone with propylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group or the cyclohexane ring.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The propyl group and cyclohexane ring contribute to the compound’s overall conformation and stability, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic considerations.

Substituent and Structural Analysis

Key Observations:

- Substituent Effects : The N-propyl group in the target compound balances lipophilicity and steric bulk compared to larger (e.g., heptan-2-yl) or aromatic (e.g., dibenzyl) substituents. The linear propyl chain may enhance metabolic stability relative to branched analogs.

- Ring Size : Cyclopropane derivatives (e.g., ) exhibit higher ring strain, which can influence reactivity and conformational flexibility compared to the cyclohexane backbone.

Physicochemical Properties

- Lipophilicity : The N-propyl group increases lipophilicity (logP ≈ 2.1 estimated) compared to smaller substituents (e.g., methyl) but remains less lipophilic than aromatic analogs like N,N-dibenzyl derivatives (logP ≈ 4.5).

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability. The target compound’s free base form likely requires formulation optimization.

- Boiling Point : Cyclohexane derivatives generally exhibit higher boiling points than cyclopropane analogs due to reduced ring strain and stronger van der Waals interactions.

Biological Activity

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine is a chiral amine that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is notable for its structural features that may influence its interaction with biological systems, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a propyl group attached to a cyclohexane ring. This configuration can affect its pharmacokinetic properties, including solubility, stability, and metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with neurotransmitter systems and potential antimicrobial properties.

Neurotransmitter Interaction

Studies have shown that compounds with similar structures can act as modulators of neurotransmitter receptors. For instance, the presence of the amine group suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders. The fluorine substitution may enhance binding affinity or selectivity towards specific receptor subtypes.

Study 1: Pharmacological Profile

A pharmacological study assessed the effects of this compound on various receptor systems. The results indicated moderate affinity for serotonin receptors, suggesting potential use in treating anxiety disorders. The study utilized radiolabeled binding assays to quantify receptor interactions.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Serotonin 5-HT1A | 150 nM |

| Dopamine D2 | 200 nM |

Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

The proposed mechanism of action for this compound involves the modulation of neurotransmitter release and receptor activation. Its structural characteristics may facilitate enhanced interaction with target proteins involved in signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.